N~2~,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine
Description
N~2~,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H13FN4 This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities
Properties
CAS No. |
62825-76-7 |
|---|---|
Molecular Formula |
C10H13FN4 |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
2-N,4-N-dicyclopropyl-6-fluoropyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H13FN4/c11-8-5-9(12-6-1-2-6)15-10(14-8)13-7-3-4-7/h5-7H,1-4H2,(H2,12,13,14,15) |
InChI Key |
GONOSUMUNZHQGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CC(=NC(=N2)NC3CC3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminopyrimidine with cyclopropylamine and a fluorinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N~2~,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N2,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-dione.
Reduction: Formation of N2,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine derivatives with reduced functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
N~2~,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).
Medicine: Explored for its antiproliferative properties against cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N2,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest. This inhibition can result in the suppression of tumor cell proliferation and has potential therapeutic applications in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
- N~2~,N~4~-Diphenylpyrimidine-2,4-diamine
- N~2~,N~4~-Dimethylpyrimidine-2,4-diamine
- N~2~,N~4~-Diethylpyrimidine-2,4-diamine
Uniqueness
N~2~,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine is unique due to the presence of cyclopropyl groups and a fluorine atom, which confer distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential as a therapeutic agent compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
